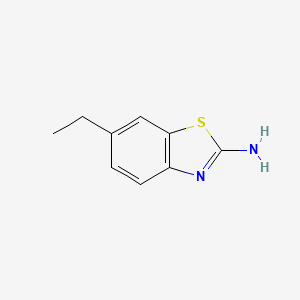

6-Ethyl-1,3-benzothiazol-2-amine

Übersicht

Beschreibung

6-Ethyl-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C9H10N2S It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1,3-benzothiazol-2-amine can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions. For example, the reaction of 2-aminobenzenethiol with ethyl aldehyde in the presence of an acid catalyst can yield this compound .

Another method involves the cyclization of thioamide derivatives. This process typically requires the use of a dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of automated reactors and precise control of reaction conditions are common practices to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiazole ring, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, sulfones, and amine derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 6-Ethyl-1,3-benzothiazol-2-amine serves as a building block for synthesizing more complex molecules. It has been utilized in the development of pharmaceuticals and agrochemicals due to its unique chemical structure.

Biology

The compound has shown potential as an enzyme inhibitor and is being investigated for its role in modulating biological pathways. Its ability to interact with specific molecular targets makes it valuable in studying various diseases.

Medicine

Research into the medicinal properties of this compound has highlighted its potential therapeutic effects:

- Antimicrobial Activity : Studies have indicated effectiveness against various bacterial strains.

- Anti-cancer Properties : Investigations have focused on its cytotoxic effects against cancer cell lines.

Industry

In industrial applications, this compound is used in:

- The production of dyes and pigments .

- As a vulcanization accelerator in rubber manufacturing.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant inhibition at low concentrations .

- Cancer Research : In vitro studies on various cancer cell lines revealed that this compound induces apoptosis through specific signaling pathways, making it a candidate for further drug development .

- Protein Aggregation Inhibition : Research into neurodegenerative diseases has shown that this compound can inhibit protein aggregation associated with conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 6-Ethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes essential for the survival of pathogens, such as Mycobacterium tuberculosis. The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their function and leading to the inhibition of bacterial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-1,3-benzothiazole: A parent compound with similar structural features but without the ethyl group.

6-Methyl-1,3-benzothiazol-2-amine: A derivative with a methyl group instead of an ethyl group.

2-Methyl-1,3-benzothiazol-6-amine: Another derivative with a different substitution pattern.

Uniqueness

6-Ethyl-1,3-benzothiazol-2-amine is unique due to the presence of the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with specific molecular targets, making it a valuable compound for further research and development .

Biologische Aktivität

6-Ethyl-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features an ethyl group at the 6-position of the benzothiazole ring, which influences its chemical reactivity and biological activity. The unique structure allows for interactions with various biological targets, making it a valuable compound for further research and development .

This compound primarily exhibits its biological effects through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial for the survival of pathogens, such as Mycobacterium tuberculosis. This inhibition disrupts cell wall biosynthesis, leading to bacterial death .

- Antimicrobial Activity : It demonstrates significant antibacterial and antifungal properties against various strains, including Gram-positive and Gram-negative bacteria as well as fungi .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against several microorganisms. The following table summarizes its activity against selected pathogens:

| Microorganism | Activity Level (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

| Candida tropicalis | Significant |

The compound exhibited a zone of inhibition ranging from moderate to significant when tested at concentrations around 50 mg/ml, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that derivatives of benzothiazole can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest .

Case Studies

- Study on Antimicrobial Efficacy : A study synthesized several derivatives of benzothiazole and evaluated their antimicrobial activities. Among these, this compound showed notable activity against Staphylococcus aureus and Candida tropicalis, suggesting its utility in treating infections caused by these pathogens .

- Anticancer Research : Research has indicated that benzothiazole derivatives can inhibit tumor growth in vitro. The specific pathways involved include modulation of apoptosis-related proteins and interference with signaling pathways critical for cancer cell proliferation .

Eigenschaften

IUPAC Name |

6-ethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDOQGXRBLPHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354418 | |

| Record name | 6-ethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21224-16-8 | |

| Record name | 6-ethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.